molecular formula C6H10O3 B3131499 Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate CAS No. 35501-83-8

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate

Cat. No.: B3131499
CAS No.: 35501-83-8
M. Wt: 130.14 g/mol
InChI Key: QMFFTUAKXYCOKM-CRCLSJGQSA-N
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Description

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is used in various chemical reactions and research applications. The compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to ensure high yields and product purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: The major product is trans-2-(carboxymethyl)cyclopropanecarboxylic acid.

    Reduction: The major product is trans-2-(hydroxymethyl)cyclopropanol.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the hydroxymethyl group.

Scientific Research Applications

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl trans-2-(hydroxymethyl)cyclopropane-1-carboxylate
  • Methyl cis-2-(hydroxymethyl)cyclopropanecarboxylate
  • Ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate

Uniqueness

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate is unique due to its specific trans configuration and the presence of both hydroxymethyl and ester functional groups. This combination imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFFTUAKXYCOKM-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452333-75-4
Record name methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 2
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate
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Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate
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Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate
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Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 6
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate

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